molecular formula C9H6Cl2N2O2 B12930592 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione CAS No. 64464-11-5

5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione

Cat. No.: B12930592
CAS No.: 64464-11-5
M. Wt: 245.06 g/mol
InChI Key: LFAJKTPIPGACOV-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichlorophenyl isocyanate with potassium cyanide to form a cyanothioformamide intermediate. This intermediate undergoes cycloaddition with phenyl isocyanate to yield the imidazolidine ring . The reaction conditions often include room temperature and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is unique due to the presence of dichlorophenyl groups, which enhance its pharmacological properties and make it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility .

Properties

CAS No.

64464-11-5

Molecular Formula

C9H6Cl2N2O2

Molecular Weight

245.06 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H6Cl2N2O2/c10-4-2-1-3-5(11)6(4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15)

InChI Key

LFAJKTPIPGACOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2C(=O)NC(=O)N2)Cl

Origin of Product

United States

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